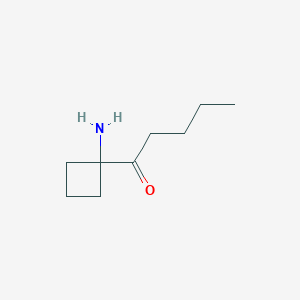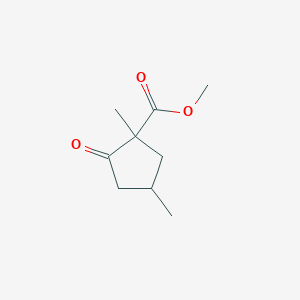
3-(Chloromethyl)-2,4,5,6-tetramethylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Chloromethyl)-2,4,5,6-tetramethylpyridine is an organic compound belonging to the pyridine family. This compound is characterized by a pyridine ring substituted with four methyl groups and a chloromethyl group. The presence of the chloromethyl group makes it a versatile intermediate in organic synthesis, often used in the preparation of various chemical compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-2,4,5,6-tetramethylpyridine typically involves the chloromethylation of 2,4,5,6-tetramethylpyridine. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is usually conducted at a temperature range of 0-10°C to ensure the stability of the intermediate products .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of advanced purification techniques such as distillation and crystallization further enhances the quality of the compound.
化学反应分析
Types of Reactions
3-(Chloromethyl)-2,4,5,6-tetramethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of pyridine carboxylic acids.
Reduction: Formation of piperidine derivatives.
科学研究应用
3-(Chloromethyl)-2,4,5,6-tetramethylpyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the preparation of bioactive compounds for drug discovery.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals
作用机制
The mechanism of action of 3-(Chloromethyl)-2,4,5,6-tetramethylpyridine involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and nucleic acids. This interaction can affect cellular pathways and result in various biological effects .
相似化合物的比较
Similar Compounds
- 3-(Chloromethyl)pyridine
- 2,4,5,6-Tetramethylpyridine
- 3-(Bromomethyl)-2,4,5,6-tetramethylpyridine
Uniqueness
3-(Chloromethyl)-2,4,5,6-tetramethylpyridine is unique due to the presence of both the chloromethyl and multiple methyl groups on the pyridine ring. This combination provides a unique reactivity profile, making it a valuable intermediate in organic synthesis. The compound’s ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
属性
分子式 |
C10H14ClN |
|---|---|
分子量 |
183.68 g/mol |
IUPAC 名称 |
3-(chloromethyl)-2,4,5,6-tetramethylpyridine |
InChI |
InChI=1S/C10H14ClN/c1-6-7(2)10(5-11)9(4)12-8(6)3/h5H2,1-4H3 |
InChI 键 |
UHFOTATWELHQFO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(N=C1C)C)CCl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Bicyclo[4.1.0]heptane-2-sulfonyl chloride](/img/structure/B13168283.png)
![1-{2,6-Diazaspiro[3.5]nonan-2-yl}propan-1-one](/img/structure/B13168286.png)

![tert-Butyl N-[3-(2-amino-5-nitrophenyl)cyclohexyl]carbamate](/img/structure/B13168295.png)
![3-Aminobicyclo[3.3.1]nonan-9-ol](/img/structure/B13168311.png)





![(1R)-1-[4-(Piperidin-1-yl)phenyl]ethan-1-amine](/img/structure/B13168349.png)


